methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate
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Overview
Description
Methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate is a complex organic compound with a unique structure. This compound belongs to the class of steroids and is characterized by its multiple hydroxyl groups, ketone functionalities, and a sulfinylacetate moiety. It has significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate involves multiple steps. The starting material is typically a steroidal precursor, which undergoes a series of reactions including hydroxylation, oxidation, and sulfinylation. The reaction conditions often involve the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and specific catalysts to facilitate the sulfinylation process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone functionalities can be reduced to hydroxyl groups.
Substitution: The sulfinylacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ketone functionalities can produce secondary alcohols.
Scientific Research Applications
Methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including hormonal disorders and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing cellular functions. It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate can be compared with other similar steroidal compounds, such as:
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one .
- (10R,11R,13S)-10,13-Dimethyl-17-(2-methyl-1,3-dithiolan-2-yl)-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dithiolan]-11-ol .
- (8R,9S,10R,13S,14S,17S)-13-ethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl decanoate .
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Biological Activity
Methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate is a complex organic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound through a detailed examination of its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopenta[a]phenanthrene backbone with multiple hydroxyl and ketone functional groups. Its molecular formula is C27H40O5S, and it possesses a sulfinylacetate moiety that may influence its biological interactions.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C27H40O5S |
Functional Groups | Hydroxyl (-OH), Ketone (C=O), Sulfinyl (S=O) |
Backbone | Cyclopenta[a]phenanthrene |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Hormonal Modulation : The compound exhibits structural similarities to ecdysteroids, which are known to influence hormonal pathways in both invertebrates and vertebrates. This may suggest potential applications in modulating endocrine functions.
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models.
- Anti-inflammatory Effects : Research has shown that related compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Study on Ecdysteroid Analogues : A study published in the Journal of Natural Products explored the effects of ecdysteroid analogues on mammalian cell lines. Results indicated enhanced cell proliferation and differentiation in muscle cells when treated with these compounds .
- Antioxidant Properties : Research conducted by the International Journal of Molecular Sciences demonstrated that similar compounds showed significant reductions in lipid peroxidation and increased levels of endogenous antioxidants in liver cells .
- Anti-inflammatory Potential : A clinical trial assessed the anti-inflammatory effects of ecdysteroids in patients with chronic inflammatory conditions. The results showed a marked decrease in inflammatory markers after treatment with these compounds .
Table 2: Summary of Biological Activities
Properties
CAS No. |
114967-90-7 |
---|---|
Molecular Formula |
C24H34O7S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate |
InChI |
InChI=1S/C24H34O7S/c1-22-8-6-15(25)10-14(22)4-5-16-17-7-9-24(29,23(17,2)11-18(26)21(16)22)19(27)12-32(30)13-20(28)31-3/h10,16-18,21,26,29H,4-9,11-13H2,1-3H3/t16?,17?,18?,21?,22-,23-,24-,32?/m0/s1 |
InChI Key |
WJKDLBXZAGCOBZ-YRJVEAEESA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CS(=O)CC(=O)OC)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS(=O)CC(=O)OC)O)C)O |
Origin of Product |
United States |
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